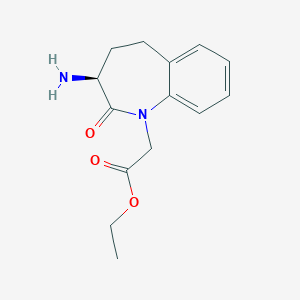

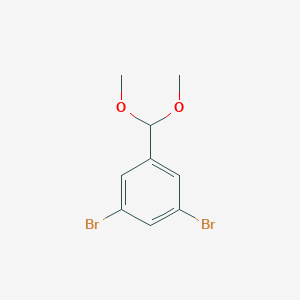

![molecular formula C7H3F3N2OS B117196 2-(三氟甲基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 147972-26-7](/img/structure/B117196.png)

2-(三氟甲基)噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heteroaromatic compound . It has been studied as a potential antitubercular agent and as a potentially pleiotropic anticancer drug .

Synthesis Analysis

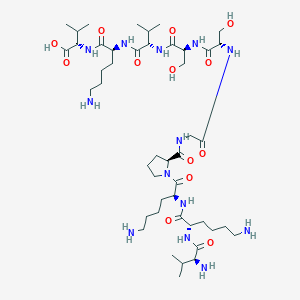

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared with variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment .Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is C7H4F3N3S . Its molecular weight is 219.19 g/mol .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . The reactions were monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light .科学研究应用

Mycobacterium Tuberculosis Inhibitors

The compound has been used in the generation of Thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors . This research was conducted by the Department of Chemistry and Biochemistry at Montana State University and the Lee Kong Chian School of Medicine at Nanyang Technological University .

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones, which include “2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

作用机制

Target of Action

The primary targets of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is a bacterium that causes tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . For EZH2, the compound acts as an inhibitor, disrupting its role in gene regulation .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cytochrome bd oxidase (Cyt-bd) . This enzyme is involved in the respiratory electron transport chain of the bacteria. Inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death .

Pharmacokinetics

Its significant antimycobacterial activity suggests that it is likely to have good bioavailability .

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits potent antitumor activity by inhibiting EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .

属性

IUPAC Name |

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYCMNAXBKANH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(NC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599912 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

147972-26-7 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。